molecular formula C8H6BBrF3K B12498064 Potassium (Z)-2-Bromo-2-phenylvinyltrifluoroborate

Potassium (Z)-2-Bromo-2-phenylvinyltrifluoroborate

Cat. No.: B12498064
M. Wt: 288.94 g/mol
InChI Key: KSODWGWQNMCMLU-UHFFFAOYSA-N
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Description

Potassium (2-bromo-2-phenylvinyl)trifluoroborate is an organoboron compound with the molecular formula C8H6BBrF3K. It is a potassium salt of a trifluoroborate anion, which contains a bromo and phenyl group attached to a vinyl moiety. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (2-bromo-2-phenylvinyl)trifluoroborate can be synthesized through the reaction of 2-bromo-2-phenylvinylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is cooled to low temperatures, often below -20°C, to ensure the stability of the product .

Industrial Production Methods: Industrial production of potassium trifluoroborates, including potassium (2-bromo-2-phenylvinyl)trifluoroborate, involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often exceeding 97%. The product is then stored under inert conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Potassium (2-bromo-2-phenylvinyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the trifluoroborate and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).

    Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C.

Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium (2-bromo-2-phenylvinyl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (2-bromo-2-phenylvinyl)trifluoroborate in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Comparison: Potassium (2-bromo-2-phenylvinyl)trifluoroborate is unique due to the presence of both bromo and phenyl groups, which enhance its reactivity and versatility in cross-coupling reactions. Compared to other trifluoroborates, it offers improved stability and compatibility with a wide range of reaction conditions .

Properties

IUPAC Name

potassium;(2-bromo-2-phenylethenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BBrF3.K/c10-8(6-9(11,12)13)7-4-2-1-3-5-7;/h1-6H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSODWGWQNMCMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=C(C1=CC=CC=C1)Br)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BBrF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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